REACTION_CXSMILES
|
[S:1](Cl)([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=[O:3])=[O:2].[CH:12]([OH:17])=[CH:13][CH:14]([CH3:16])[CH3:15].CCCCCC>CN(C1C=CN=CC=1)C.ClCCl>[S:1]([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)([O:17][CH2:12][CH2:13][C:14]([CH3:16])=[CH2:15])(=[O:3])=[O:2]
|
Name
|
|
Quantity
|
442 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
|
Name
|
|
Quantity
|
312 mg
|
Type
|
catalyst
|
Smiles
|
CN(C)C1=CC=NC=C1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(=CC(C)C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
After approx. 3 hours' stirring under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is equipped
|
Type
|
CUSTOM
|
Details
|
has been carefully dried
|
Type
|
ADDITION
|
Details
|
are slowly added to this mixture through a septum
|
Type
|
CUSTOM
|
Details
|
resulting in the immediate formation of a white precipitate
|
Type
|
FILTRATION
|
Details
|
The mixture is then filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated by evaporation under reduced pressure
|
Type
|
ADDITION
|
Details
|
The solution is then diluted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
Once the solvent has evaporated
|
Type
|
CUSTOM
|
Details
|
a yellowish oil is obtained
|
Type
|
CUSTOM
|
Details
|
The product is purified by preparative chromatography through a silica column (silica gel 60; eluent: pentane/ethyl acetate 85/15)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(OCCC(=C)C)C1=CC=C(C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.98 mmol | |
AMOUNT: MASS | 475 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |